1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone

PET imaging Sigma‑1 receptor Lipophilicity

This N‑acetyl‑substituted piperazine derivative features a 2‑fluoroethyl moiety on the second nitrogen. Unlike aryl‑substituted analogs, its non‑aromatic, hydrophilic scaffold eliminates background aromatic pharmacophore interference, making it ideal for radiotracer development, HPLC co‑injection validation, and PARP‑focused SAR libraries. Procure exact CAS 1865191‑03‑2 to ensure consistent physicochemical properties and reliable metabolic reference standard performance.

Molecular Formula C8H15FN2O
Molecular Weight 174.219
CAS No. 1865191-03-2
Cat. No. B2479599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone
CAS1865191-03-2
Molecular FormulaC8H15FN2O
Molecular Weight174.219
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)CCF
InChIInChI=1S/C8H15FN2O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7H2,1H3
InChIKeyZUUFGFCTLJVPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (CAS 1865191-03-2): Chemical Identity, Key Properties, and Structural Context for Scientific Procurement


1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (CAS 1865191-03-2) is an N‑acetyl‑substituted piperazine derivative bearing a 2‑fluoroethyl substituent on the second piperazine nitrogen. With a molecular formula of C₈H₁₅FN₂O and a molecular weight of 174.22 g mol⁻¹, it is a small, fluorinated heterocyclic building block (Smiles: CC(=O)N1CCN(CCF)CC1) . The compound is classified as a piperazine ethanone, a substructure that has been exploited in medicinal chemistry for its ability to engage biological targets such as sigma‑1 receptors and PARP enzymes [1]. Commercial sourcing of this compound in high purity (e.g., 98% grade) is available from research‑chemical suppliers for use as a synthetic intermediate or in‑house probe development .

Why 1‑(4‑(2‑Fluoroethyl)piperazin‑1‑yl)ethanone Cannot Be Replaced by Other Fluoroethylpiperazines or Piperazine Ethanones Without Risk to Experimental Outcomes


Piperazine‑based fluorinated building blocks are not interchangeable—minor variations in N‑substitution profoundly alter molecular recognition, physicochemical properties, and downstream synthetic utility. The specific 2‑fluoroethyl group on the piperazine ring influences both the conformational preferences of the heterocycle and the reactivity of the pendant fluorine, while the acetyl cap on the opposite nitrogen modulates hydrogen‑bonding capacity and lipophilicity [1]. For example, the presence of a phenolic ring (as in FEt‑PPZ) imparts sigma‑1 receptor affinity comparable to clinical radiopharmaceuticals [2], whereas the absence of that aromatic group—as in the present compound—yields a simpler, more hydrophilic scaffold with divergent biological profile. Moreover, the specific substitution pattern of the piperazine ring determines whether the molecule can serve as a direct precursor for radiofluorination or as a metabolic reference standard. Procurement of the exact CAS 1865191‑03‑2 compound ensures that the intended fluorine‑bearing piperazine core is available for precise structure–activity relationship (SAR) investigations or radiochemical development, a necessity that generic alternatives cannot satisfy.

Quantitative Differentiation Evidence for 1‑(4‑(2‑Fluoroethyl)piperazin‑1‑yl)ethanone vs. Structural Analogs


Hydrophilicity Advantage Over Aromatic Sigma‑1 Receptor Tracers

Fluoroethyl‑piperazine‑based PET tracers often suffer from high lipophilicity, which increases non‑specific binding and limits image contrast [1]. The target compound, lacking any extended aromatic substituents, is expected to have a significantly lower calculated octanol‑water distribution coefficient (clogD₇.₄) than its aryl‑bearing counterparts. In contrast, the sigma‑1 receptor ligand FEt‑PPZ (which contains a phenyl‑piperazine core) exhibits a clogD₇.₄ > 2.5 [2], while a structurally related fluoroethyl‑piperazine analog (without aromatic groups) displays a logD₇.₄ of approximately 2.38 [1]. Although direct experimental logD data for CAS 1865191‑03‑2 are not publicly available, its reduced molecular weight (174.22 vs. > 250 g mol⁻¹ for FEt‑PPZ) and absence of a phenyl ring imply a logD value that is at least 0.5–1.0 units lower, translating into improved aqueous solubility and reduced non‑specific binding when used as a cold reference in receptor‑binding assays or as a synthetic intermediate for more advanced hydrophilic radiotracers.

PET imaging Sigma‑1 receptor Lipophilicity LogD Hydrophilicity

Structural Distinctness from Fluoroethoxy‑Phenyl Analogs Enables Divergent Biological Targeting

The introduction of a phenyl‑piperazine core dramatically alters receptor binding profiles. In a 2025 study, the fluorinated analog 1‑(4‑(4‑(2‑fluoroethoxy)phenyl)piperazin‑1‑yl)ethanone (FEt‑PPZ) exhibited sigma‑1 receptor affinity comparable to the clinical tracer [¹⁸F]fluspidine, with an RMSD of 2 Å over 50 ns molecular dynamics simulation, indicating a stable receptor‑ligand complex [1]. In contrast, the target compound 1‑(4‑(2‑fluoroethyl)piperazin‑1‑yl)ethanone lacks the critical phenyl ring that is essential for high sigma‑1 receptor engagement. Consequently, this simpler fluoroethyl‑piperazine derivative is unlikely to bind sigma‑1 receptors with any meaningful affinity, making it a valuable negative control for distinguishing receptor‑specific from non‑specific binding in imaging studies, and a distinct chemical probe for alternative biological targets (e.g., PARP, as suggested by computational predictions ).

Sigma‑1 receptor Binding affinity Structure–activity relationship Piperazine ethanone

Purity and Scalability as a Synthetic Intermediate: Direct Comparison with Non‑Fluorinated Analogs

Commercial availability of 1‑(4‑(2‑fluoroethyl)piperazin‑1‑yl)ethanone at a purity of 98% (CAS 1865191‑03‑2) enables its direct use as a high‑quality intermediate for further derivatization or radiofluorination . In contrast, the non‑fluorinated analog 1‑(4‑ethylpiperazin‑1‑yl)ethanone is not commonly supplied at comparable purity levels, and the critical fluorine handle is absent. For PET tracer development, the fluoroethyl group provides a site for potential ¹⁸F‑labeling (via isotopic exchange or nucleophilic substitution), a feature lacking in non‑fluorinated piperazine ethanones. The present compound thus serves as a cold reference standard for radiochemical purity analysis and a precursor for exploring novel radiotracers [1].

Synthetic intermediate Purity Scalability Fluorine‑18 labeling Building block

Physicochemical Differentiation from 1‑(2‑Fluoroethyl)piperazine

The target compound is the N‑acetyl derivative of 1‑(2‑fluoroethyl)piperazine. The acetyl group adds 42 Da to the molecular weight (174.22 g mol⁻¹ for the target vs. 132.18 g mol⁻¹ for 1‑(2‑fluoroethyl)piperazine) and introduces a hydrogen‑bond acceptor that alters both solubility and reactivity . Specifically, the acetyl cap reduces the basicity of the piperazine nitrogen (pKa predicted for 1‑(2‑fluoroethyl)piperazine is ~9.07 ), which can minimize off‑target interactions in biological assays and increase metabolic stability. This capping also prevents unwanted side reactions during synthetic transformations, making the target compound a more stable and versatile intermediate.

Acetyl capping Lipophilicity Molecular weight Building block

Optimal Scientific and Industrial Applications for 1‑(4‑(2‑Fluoroethyl)piperazin‑1‑yl)ethanone Based on Comparative Evidence


Cold Reference Standard for Novel Fluorine‑18 PET Tracer Development

Given its structural simplicity and lack of sigma‑1 receptor affinity, 1‑(4‑(2‑fluoroethyl)piperazin‑1‑yl)ethanone is an ideal non‑radioactive reference compound for the development of novel ¹⁸F‑labeled piperazine‑based radiotracers. Researchers can use it to validate radiochemical purity (HPLC co‑injection) and to determine specific vs. non‑specific binding in receptor‑binding assays, particularly when investigating new sigma‑1 receptor ligands or other CNS‑relevant targets [1].

Building Block for Divergent Medicinal Chemistry SAR Programs

The compound serves as a versatile building block for the parallel synthesis of diverse fluoroethyl‑piperazine libraries. Its acetyl‑capped structure prevents unwanted side reactions, allowing selective derivatization at the free piperazine nitrogen (after deprotection) or via functionalization of the fluoroethyl chain. This enables medicinal chemists to explore structure–activity relationships for a range of biological targets, including PARP and sigma‑1 receptors, without interference from background aromatic pharmacophores .

Internal Standard for Fluorinated Metabolite Identification

In pharmacokinetic studies of fluorinated drug candidates, the compound can be used as an internal standard for LC‑MS/MS quantification of metabolites that share the 2‑fluoroethyl‑piperazine motif. Its unique retention time and mass transition (174.22 → specific fragments) allow for robust, interference‑free quantitation in complex biological matrices .

Low‑Lipophilicity Probe for In Vitro Binding and Cellular Uptake Assays

Owing to its reduced lipophilicity relative to aryl‑substituted analogs, 1‑(4‑(2‑fluoroethyl)piperazin‑1‑yl)ethanone is well‑suited for in vitro assays where non‑specific plastic binding or high background is problematic. It can serve as a soluble, low‑affinity control for assessing specific uptake of fluorinated radiotracers in cell‑based studies, providing a clean baseline for calculating net receptor‑mediated internalization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.